
4-Amino-1,2,5-oxadiazole-3-carbohydrazonamide
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Overview
Description
4-Amino-1,2,5-oxadiazole-3-carbohydrazonamide is a heterocyclic compound with the molecular formula C3H6N6O. It is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1,2,5-oxadiazole-3-carbohydrazonamide typically involves the reaction of oxalyl dihydrazide with 4-amino-1,2,5-oxadiazole-3-carbimidate in methanol. The reaction mixture is heated to reflux for several hours, and the resulting precipitate is collected by filtration, washed with methanol, and dried .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1,2,5-oxadiazole-3-carbohydrazonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide in the presence of sulfuric acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen peroxide, sulfuric acid, sodium borohydride, and various electrophiles. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the oxadiazole ring .
Scientific Research Applications
Pharmacological Properties
The pharmacological profile of 4-amino-1,2,5-oxadiazole derivatives showcases a broad spectrum of biological activities:
-
Anticancer Activity :
- Compounds containing the oxadiazole ring have shown promising results in inhibiting various cancer cell lines. For instance, derivatives have been synthesized that exhibit high cytotoxicity against human tumor cells, with selectivity ratios favoring cancerous cells over normal cells .
- A study highlighted the synthesis of new oxadiazole-containing structures that displayed significant anticancer activity against multiple cancer cell lines, indicating their potential as lead compounds in oncology .
- Antimicrobial Effects :
- Anti-inflammatory and Analgesic Properties :
- Other Biological Activities :
Synthetic Methodologies
The synthesis of 4-amino-1,2,5-oxadiazole-3-carbohydrazonamide can be approached through various strategies:
- Condensation Reactions :
- Molecular Hybridization :
Case Studies
Several case studies illustrate the practical applications of this compound:
-
Cytotoxicity Assays :
- In one study, a library of oxadiazole derivatives was evaluated for cytotoxicity against a panel of cancer cell lines. The results showed that specific derivatives exhibited IC50 values significantly lower than those of existing chemotherapeutics, highlighting their potential as new anticancer agents .
- Antimicrobial Testing :
- In Vivo Studies :
Mechanism of Action
The mechanism of action of 4-Amino-1,2,5-oxadiazole-3-carbohydrazonamide involves its interaction with specific molecular targets and pathways. For example, in anti-cancer applications, it may inhibit enzymes such as thymidylate synthase and histone deacetylase, thereby preventing cell proliferation . The compound’s ability to form hydrogen bonds with biological molecules also plays a crucial role in its activity .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-azido-1,2,5-oxadiazole: This compound shares the oxadiazole ring structure but has different substituents, leading to distinct chemical properties and applications.
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Another related compound with a furazan ring, used in the synthesis of energetic materials.
Uniqueness
Its ability to undergo various chemical transformations and its potential in pharmaceutical and industrial applications make it a compound of significant interest .
Biological Activity
4-Amino-1,2,5-oxadiazole-3-carbohydrazonamide (referred to as 4-AOCA) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current research findings regarding the biological activity of 4-AOCA, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Synthesis and Characterization
The synthesis of 4-AOCA typically involves the reaction of malononitrile with hydrazine derivatives, leading to the formation of oxadiazole rings. Characterization methods such as NMR spectroscopy, FTIR spectroscopy, and X-ray diffraction are employed to confirm the structure and purity of the synthesized compound .
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including 4-AOCA. For instance, derivatives from the oxadiazole family have demonstrated significant cytotoxic effects against various cancer cell lines. In a comparative study involving 4-AOCA derivatives, compounds exhibited IC50 values ranging from 13.6 to 48.37 µM against HCT-116 and PC-3 cell lines . This suggests that modifications to the oxadiazole structure can enhance anticancer activity.
Table 1: Anticancer Activity of Oxadiazole Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
4-AOCA Derivative A | HCT-116 | 13.6 |
4-AOCA Derivative B | PC-3 | 48.37 |
Reference Compound (Doxorubicin) | HCT-116 | <1 |
Antimicrobial Activity
In addition to its anticancer properties, 4-AOCA has shown promising antimicrobial activity. Studies have reported that oxadiazole derivatives can inhibit bacterial growth effectively. For example, a derivative exhibited significant activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 1.56 µg/mL . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 2: Antimicrobial Activity of Oxadiazole Derivatives
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
4-AOCA Derivative C | Staphylococcus aureus | 1.56 |
4-AOCA Derivative D | Escherichia coli | 0.78 |
The biological activity of 4-AOCA is attributed to its ability to interact with various biological targets. For instance, molecular docking studies have indicated that oxadiazole derivatives can bind effectively to enzymes involved in cancer metabolism and bacterial growth . This binding disrupts normal enzymatic functions, leading to cell death or inhibition.
Case Studies
Case Study: Antitumor Activity Evaluation
A study conducted by de Oliveira et al. synthesized a series of substituted oxadiazoles and evaluated their antitumor activity against different cell lines . The results indicated that structural modifications significantly influenced the potency of these compounds. Notably, compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups.
Case Study: Antimicrobial Efficacy
Research by Dhumal et al. assessed the antimicrobial properties of various oxadiazole derivatives against Mycobacterium bovis . The study found that specific modifications led to compounds with remarkable inhibitory effects on both active and dormant bacterial states.
Properties
Molecular Formula |
C3H6N6O |
---|---|
Molecular Weight |
142.12 g/mol |
IUPAC Name |
N',4-diamino-1,2,5-oxadiazole-3-carboximidamide |
InChI |
InChI=1S/C3H6N6O/c4-2(7-6)1-3(5)9-10-8-1/h6H2,(H2,4,7)(H2,5,9) |
InChI Key |
IUABABMIMWMKIV-UHFFFAOYSA-N |
Isomeric SMILES |
C1(=NON=C1N)/C(=N/N)/N |
Canonical SMILES |
C1(=NON=C1N)C(=NN)N |
Origin of Product |
United States |
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